

An In-depth Technical Guide to the Alkylating Agent C5H12CINO and its Congeners

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Compound of Interest

Compound Name: *3-Ethylazetidin-3-ol hydrochloride*

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with the molecular formula C5H12CINO, focusing on the prominent nitrogen mustard derivative, 2-[2-chloroethyl(methyl)amino]ethanol. As a degradation product of the chemotherapeutic agent mechlorethamine, this compound belongs to a class of potent alkylating agents known for their cytotoxicity. This document details the mechanism of action, which primarily involves the alkylation of DNA, leading to cell cycle arrest and apoptosis. While specific quantitative data for 2-[2-chloroethyl(methyl)amino]ethanol is limited in publicly available literature, this guide extrapolates from closely related nitrogen mustards to provide a robust framework for its study. Detailed experimental protocols for synthesis, purification, and analysis, as well as for assessing its biological effects, are presented. Furthermore, key signaling pathways implicated in the cellular response to this class of compounds are illustrated. This whitepaper aims to serve as a critical resource for researchers in oncology, toxicology, and drug development.

Chemical and Physical Properties

The molecular formula C5H12CINO represents several isomers. The most studied of these is 2-[2-chloroethyl(methyl)amino]ethanol, a derivative of the nitrogen mustard family. A summary of its key chemical and physical properties, alongside those of its parent compound mechlorethamine, is presented in Table 1.

Property	2-[2-chloroethyl(methyl)amino]ethanol	Mechlorethamine (N-Methyl-bis(2-chloroethyl)amine)
Molecular Formula	C5H12ClNO	C5H11Cl2N
Molecular Weight	137.61 g/mol [1]	156.05 g/mol
CAS Number	51822-57-2 [1]	51-75-2
IUPAC Name	2-[2-chloroethyl(methyl)amino]ethanol [1]	2-chloro-N-(2-chloroethyl)-N-methylethanamine
Synonyms	N-Methyl-2-chloroethyl-2-hydroxyethylamine [1]	HN2, Mustargen, Nitrogen Mustard [2]
Appearance	Not specified	White, crystalline, hygroscopic powder
Melting Point	Not specified	108-112 °C
Boiling Point	161.4 °C at 760 mmHg (Predicted) [3]	Decomposes
Solubility	Soluble in water	Soluble in water
LogP	-0.4 (Predicted) [1]	1.2

Table 1: Chemical and Physical Properties

Synthesis and Purification

While a specific, detailed protocol for the synthesis of 2-[2-chloroethyl(methyl)amino]ethanol is not readily available in peer-reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of related nitrogen mustards and chloroethylamines. The general approach involves the reaction of an ethanolamine precursor with a chlorinating agent.

Experimental Protocol: Synthesis of 2-[2-chloroethyl(methyl)amino]ethanol

Objective: To synthesize 2-[2-chloroethyl(methyl)amino]ethanol from N-methylethanolamine.

Materials:

- N-methylethanolamine
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and hotplate

Methodology:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-methylethanolamine (1 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

- Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

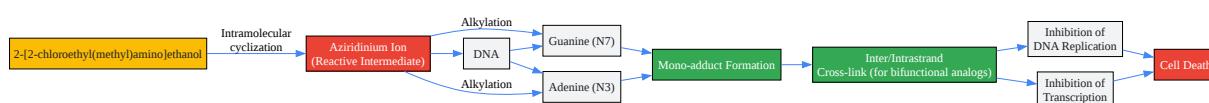
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Biological Activity and Mechanism of Action

2-[2-chloroethyl(methyl)amino]ethanol, as a nitrogen mustard derivative, is expected to exhibit significant cytotoxicity. The primary mechanism of action for this class of compounds is the alkylation of cellular macromolecules, with DNA being the most critical target.

DNA Alkylation

The biological activity is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, predominantly the N7 position of guanine and the N3 position of adenine. In the case of bifunctional nitrogen mustards like mechlorethamine, a second chloroethyl arm can react to form inter- and intrastrand cross-links in the DNA. These DNA lesions disrupt DNA replication and transcription, ultimately leading to cell death.



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Figure 1: DNA Alkylation Mechanism.

Cytotoxicity

The cytotoxic effects of 2-[2-chloroethyl(methyl)amino]ethanol can be quantified using various in vitro assays.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-[2-chloroethyl(methyl)amino]ethanol in a cancer cell line.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 2-[2-chloroethyl(methyl)amino]ethanol
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

Methodology:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- Prepare serial dilutions of 2-[2-chloroethyl(methyl)amino]ethanol in complete medium.
- Remove the medium from the wells and add 100 μ L of the compound dilutions (including a vehicle control).
- Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Quantitative Data (Hypothetical):

Cell Line	IC ₅₀ (μ M)
HeLa	Data not available
MCF-7	Data not available
A549	Data not available

Table 2: Hypothetical IC₅₀ Values for 2-[2-chloroethyl(methyl)amino]ethanol. Note: Specific experimental data for this compound is not currently available in the public domain. The table is for illustrative purposes.

Signaling Pathways

The cellular response to DNA damage induced by alkylating agents like 2-[2-chloroethyl(methyl)amino]ethanol involves complex signaling pathways that can lead to cell cycle arrest and apoptosis.

Cell Cycle Arrest

DNA damage triggers the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like p53 and Chk1/Chk2. This leads to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21), resulting in cell cycle arrest, typically at the G1/S or G2/M transition. This provides the cell with time to repair the DNA damage.

Apoptosis Induction

If the DNA damage is too severe to be repaired, the apoptotic machinery is activated. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by the p53-mediated upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Puma, Noxa), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

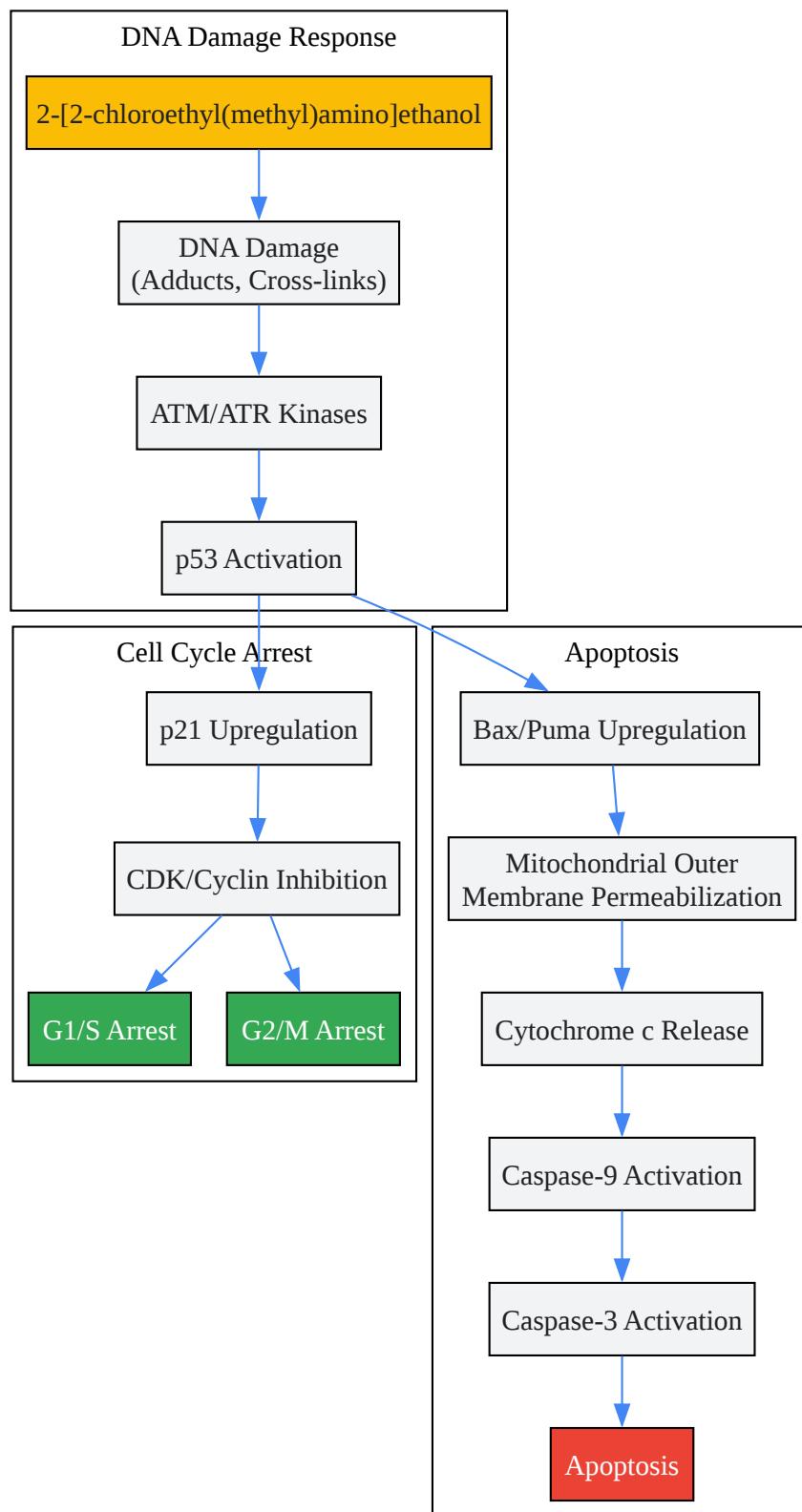
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Figure 2: DNA Damage-Induced Signaling.

Analytical Methods

The purity and identity of 2-[2-chloroethyl(methyl)amino]ethanol can be determined using standard analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a sample of 2-[2-chloroethyl(methyl)amino]ethanol.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

- A: 0.1% Trifluoroacetic acid (TFA) in water
- B: 0.1% TFA in acetonitrile

Methodology:

- Prepare a standard solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture).
- Set up a gradient elution method, for example:
 - 0-2 min: 5% B
 - 2-15 min: 5-95% B (linear gradient)
 - 15-18 min: 95% B
 - 18-20 min: 95-5% B (linear gradient)
 - 20-25 min: 5% B (re-equilibration)

- Set the flow rate to 1.0 mL/min and the detection wavelength to a suitable value (e.g., 210 nm).
- Inject the sample and analyze the chromatogram for the main peak and any impurities.



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Figure 3: HPLC Analysis Workflow.

Conclusion

2-[2-chloroethyl(methyl)amino]ethanol, a compound with the molecular formula C5H12CINO, is a nitrogen mustard derivative with potent cytotoxic properties. Its mechanism of action is predicated on the alkylation of DNA, which triggers cellular responses leading to cell cycle arrest and apoptosis. While specific experimental data for this compound remains scarce, this technical guide provides a comprehensive framework for its synthesis, analysis, and biological evaluation based on established knowledge of related nitrogen mustards. The detailed protocols and illustrated signaling pathways herein are intended to facilitate further research into this and similar compounds for potential applications in drug development and toxicology. Further investigation is warranted to elucidate the specific quantitative biological activities and the precise molecular targets of 2-[2-chloroethyl(methyl)amino]ethanol.

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